molecular formula C13H8N2 B11951494 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- CAS No. 71925-30-9

1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro-

Cat. No.: B11951494
CAS No.: 71925-30-9
M. Wt: 192.22 g/mol
InChI Key: ASLVPUSXPCDIAT-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro-: is a chemical compound with the molecular formula C13H8N2 and a molecular weight of 192.2160 g/mol . This compound is known for its unique structure, which includes a methano bridge and two cyano groups attached to the naphthalene ring system. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with biological molecules. For example, its cyano groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. The methano bridge and aromatic ring system also contribute to its reactivity and ability to interact with different molecular targets .

Comparison with Similar Compounds

Uniqueness: 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- is unique due to the presence of both the methano bridge and the cyano groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and differentiate it from other similar compounds .

Properties

CAS No.

71925-30-9

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4,9-dicarbonitrile

InChI

InChI=1S/C13H8N2/c14-6-8-1-2-11-12(3-8)9-4-10(7-15)13(11)5-9/h1-4,9,13H,5H2

InChI Key

ASLVPUSXPCDIAT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=C(C1C3=C2C=C(C=C3)C#N)C#N

Origin of Product

United States

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